REACTION_CXSMILES
|
C([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](N(CC)CC)(O)[C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=O)C1C=CC=CC=1.CCCCCC[O:36][C:37]([C:39]1[C:44]([C:45](C2C=CC(N(CC)CC)=CC=2O)=O)=[CH:43][CH:42]=[CH:41][CH:40]=1)=O>>[CH3:45][CH2:44][CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:37][O:36][C:12]1[CH:13]=[CH:14][C:15]([C:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:23])=[C:10]([OH:9])[CH:11]=1
|
Name
|
Diethylaminohydroxybenzoylhexyl benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCCCCC(C(C1=CC=CC=C1)=O)(O)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |